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Compound of Interest

1-(2-Chloropyrimidin-4-
Compound Name:
yl)ethanone

Cat. No.: B1417901

1-(2-Chloropyrimidin-4-yl)ethanone (CAS No. 1312535-78-6) is a heterocyclic ketone of
significant interest in medicinal chemistry and drug discovery. As a functionalized pyrimidine, it
serves as a crucial building block for the synthesis of more complex molecules, particularly
kinase inhibitors and other targeted therapeutic agents. The pyrimidine core is a privileged
scaffold in drug development, appearing in numerous FDA-approved drugs. The chloro- and
acetyl- substituents on this molecule provide reactive handles for a variety of chemical
transformations, making it a versatile starting material.

A thorough understanding of the physical properties of this compound is paramount for its
effective use in synthesis, formulation, and biological screening. These properties dictate its
behavior in reaction media, its potential for purification, its stability, and its pharmacokinetic
profile. This guide provides a comprehensive overview of the known and predicted physical
properties of 1-(2-Chloropyrimidin-4-yl)ethanone, outlines protocols for its experimental
characterization, and offers insights grounded in established chemical principles.

Section 1: Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. It is critical
to distinguish 1-(2-Chloropyrimidin-4-yl)ethanone from its structural isomer, 1-(2-
Chloropyridin-4-yl)ethanone, as their properties differ significantly.

o Chemical Name: 1-(2-Chloropyrimidin-4-yl)ethanone
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CAS Number: 1312535-78-6[1][2][3]

Molecular Formula: CeHsCIN20[1][2][4]

Molecular Weight: 156.57 g/mol [1][2]

InChl Key: ITCRDUUQMVEFAV-UHFFFAOY SA-N[1][2]

SMILES Code: CC(=0)C1=CC=NC(Cl)=N1[2]

Chemical Structure Diagram

Caption: Figure 1: Structure of 1-(2-Chloropyrimidin-4-yl)ethanone.

Section 2: Core Physical Properties

The following table summarizes the available physical property data for 1-(2-Chloropyrimidin-
4-yl)ethanone. A critical distinction is made between experimentally determined values and
computationally predicted values. For a research-grade compound, many physical properties
are initially estimated using computational models before being confirmed experimentally.

Physical Property Value Data Type Citation(s)
Physical Form Solid Reported [1]

- , 307.9 + 15.0 °C (at _
Boiling Point Predicted [1114]

760 mmHg)

Melting Point Not available
Density 1.311 + 0.06 g/cm3 Predicted [4]
pKa (Conjugate Acid) -3.33+0.20 Predicted [4]

Section 3: Computational Data and Physicochemical
Predictions

In modern drug development, in silico predictions of physicochemical properties are essential
for early-stage assessment of a compound's drug-likeness. These parameters influence
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absorption, distribution, metabolism, and excretion (ADME).
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Parameter

Value

Significance in
Drug Development

Citation(s)

Topological Polar
Surface Area (TPSA)

42.85 Az

TPSAs a key
predictor of drug
absorption and brain
penetration. A value <
140 Az is generally
favorable for good oral

bioavailability.

[2]

LogP (Octanol-Water
Partition Coeff.)

1.33

Indicates the
lipophilicity of the
molecule. A LogP
between 1 and 3 is
often targeted for
optimal membrane

permeability.

[4]

Consensus Log Po/w

1.19

The average of
multiple computational
methods, providing a
more robust estimate

of lipophilicity.

[2]

Number of H-bond

Acceptors

Influences solubility
and binding
interactions. Conforms
to Lipinski's Rule of
Five (<10).

[2]

Number of H-bond

Donors

Influences solubility
and binding
interactions. Conforms
to Lipinski's Rule of
Five (<5).

[2]

Number of Rotatable

Bonds

Relates to
conformational
flexibility. A lower

[2]
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number (<10) is
generally associated
with better oral

bioavailability.

These computational metrics suggest that 1-(2-Chloropyrimidin-4-yl)ethanone possesses a
favorable profile for development as a drug lead or intermediate, warranting further
experimental validation.

Section 4: Methodologies for Experimental
Characterization

The absence of extensive published experimental data necessitates a clear framework for its
determination. The following are standard, authoritative protocols that a researcher would
employ to characterize this compound.

Workflow for Physical Property Determination

Caption: Figure 2: Workflow for experimental characterization.

Melting Point Determination (Capillary Method)

Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp, well-

defined melting range suggests a highly pure substance, while a broad or depressed range
indicates the presence of impurities. The capillary method is a standard, reliable technique

requiring minimal sample.

Protocol:

e Sample Preparation: Finely powder a small amount (2-3 mg) of dry 1-(2-Chloropyrimidin-4-
yl)ethanone.

o Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small
amount of sample into the closed end. The packed sample height should be 2-3 mm.

o Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
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e Measurement:

o Heat the apparatus rapidly to a temperature approximately 15-20 °C below the predicted
melting point (if available) or a literature value for a similar structure.

o Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

o Record the temperature at which the first drop of liquid appears (T1).

o Record the temperature at which the entire sample has melted into a clear liquid (T2).
o The melting range is reported as Tz - Ta.

Trustworthiness: The protocol's validity is ensured by using a calibrated thermometer or
apparatus. Calibration is typically performed using certified standards with known melting
points (e.g., benzophenone, caffeine).

Solubility Assessment

Expertise & Rationale: Solubility data is critical for selecting appropriate solvents for chemical
reactions, purification (crystallization), and formulation. A qualitative assessment across a
range of solvents with varying polarities provides a practical solubility profile.

Protocol:

e Solvent Selection: Prepare vials containing 1 mL of various standard laboratory solvents
(e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran,
Hexanes).

o Sample Addition: Add a pre-weighed amount of 1-(2-Chloropyrimidin-4-yl)ethanone (e.g.,
10 mg) to each vial.

e Observation:
o Vortex or stir each vial vigorously for 1-2 minutes at room temperature.

o Visually inspect for dissolution. Classify as:
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» Freely Soluble: No solid particles visible.
» Sparingly Soluble: Majority of solid has dissolved, but some remains.

» Insoluble: No apparent dissolution.

e Heating (Optional): For samples that are sparingly soluble or insoluble, gently heat the vial to
determine if solubility increases with temperature.

Trustworthiness: This protocol provides a self-validating qualitative assessment. For
quantitative data, a more rigorous protocol involving saturation and concentration
measurement (e.g., via HPLC or UV-Vis) would be required.

Spectroscopic Analysis

Expertise & Rationale: Spectroscopic analysis provides unambiguous confirmation of the
chemical structure. Each technique offers complementary information.

e 1H NMR (Proton Nuclear Magnetic Resonance): Confirms the number and connectivity of
hydrogen atoms. For 1-(2-Chloropyrimidin-4-yl)ethanone, one would expect:

o Asinglet for the methyl protons (-CHs) around & 2.5-2.8 ppm.

o Two doublets in the aromatic region (6 7.5-9.0 ppm) corresponding to the two protons on
the pyrimidine ring. The coupling constants would confirm their ortho relationship.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton. Key
expected signals include:

o A signal for the carbonyl carbon (C=0) in the downfield region (& > 190 ppm).
o Four distinct signals for the pyrimidine ring carbons.
o A signal for the methyl carbon (-CHs) in the upfield region (& ~25-30 ppm).

o MS (Mass Spectrometry): Confirms the molecular weight. In Electrospray lonization (ESI)
mode, the primary ion observed would be the protonated molecule [M+H]* at m/z 157.57. A
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characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2 peaks) would
provide definitive evidence of its presence.

e FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. A strong
absorption band around 1690-1710 cm~* would be indicative of the aryl ketone carbonyl
(C=0) stretch.

Section 5: Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any
chemical intermediate.

» Signal Word: Warning[1]
e GHS Pictogram: GHSO07 (Harmful)[1]

e Hazard Statements:

(¢]

H302: Harmful if swallowed.[1]

[¢]

H315: Causes skin irritation.[1]

[¢]

H319: Causes serious eye irritation.[1]

o

H335: May cause respiratory irritation.[1]

e Precautionary Statements:

[¢]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

o

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

o

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

o

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[1]

Storage: Store at room temperature in a dry, well-ventilated area, preferably under an inert
atmosphere.[1][4]
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Conclusion

1-(2-Chloropyrimidin-4-yl)ethanone is a valuable building block whose full experimental
characterization is not yet widely published. This guide consolidates the available high-quality
computational and supplier-reported data, providing a strong foundation for its use. Crucially, it
also provides the authoritative experimental frameworks that researchers in the field must use
to validate these properties. By transparently distinguishing between predicted and confirmed
data and by detailing the protocols for experimental determination, this document serves as a
practical and trustworthy resource for scientists advancing the frontiers of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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